molecular formula C13H7F7O2 B14372198 4,4,5,5,6,6,6-Heptafluoro-1-(4-methoxyphenyl)hex-2-yn-1-one CAS No. 89965-75-3

4,4,5,5,6,6,6-Heptafluoro-1-(4-methoxyphenyl)hex-2-yn-1-one

Cat. No.: B14372198
CAS No.: 89965-75-3
M. Wt: 328.18 g/mol
InChI Key: UFHMPFJIUSNICC-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,6-Heptafluoro-1-(4-methoxyphenyl)hex-2-yn-1-one is a fluorinated organic compound with the molecular formula C13H7F7O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is often used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,6-Heptafluoro-1-(4-methoxyphenyl)hex-2-yn-1-one typically involves the reaction of a fluorinated alkyne with a methoxy-substituted benzene derivative. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by the addition of the benzene derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,6,6,6-Heptafluoro-1-(4-methoxyphenyl)hex-2-yn-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include fluorinated carboxylic acids, alcohols, and substituted benzene derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

4,4,5,5,6,6,6-Heptafluoro-1-(4-methoxyphenyl)hex-2-yn-1-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6,6-Heptafluoro-1-(4-methoxyphenyl)hex-2-yn-1-one involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The pathways involved include inhibition of specific enzymes and modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4,4,5,5,6,6,6-Heptafluoro-1-(4-methoxyphenyl)hex-2-yn-1-one is unique due to its methoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

89965-75-3

Molecular Formula

C13H7F7O2

Molecular Weight

328.18 g/mol

IUPAC Name

4,4,5,5,6,6,6-heptafluoro-1-(4-methoxyphenyl)hex-2-yn-1-one

InChI

InChI=1S/C13H7F7O2/c1-22-9-4-2-8(3-5-9)10(21)6-7-11(14,15)12(16,17)13(18,19)20/h2-5H,1H3

InChI Key

UFHMPFJIUSNICC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C#CC(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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